Thiocarbamizine

Description

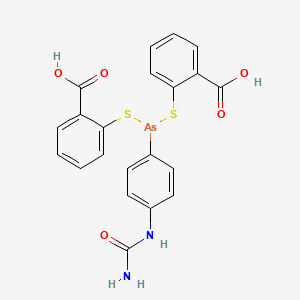

Thiocarbamizine (chemical formula: C₂₁H₁₇AsN₂O₅S₂; molecular weight: 516.44 g/mol) is a sulfur- and arsenic-containing organic compound characterized as a white crystalline powder . Structurally, it contains a phenylurea backbone substituted with arsenic and benzoic acid moieties, as indicated by its synonyms: p-(Bis(o-carboxyphenylmercapto)-arsino)-phenylurea .

Properties

CAS No. |

91-71-4 |

|---|---|

Molecular Formula |

C21H17AsN2O5S2 |

Molecular Weight |

516.4 g/mol |

IUPAC Name |

2-[[4-(carbamoylamino)phenyl]-(2-carboxyphenyl)sulfanylarsanyl]sulfanylbenzoic acid |

InChI |

InChI=1S/C21H17AsN2O5S2/c23-21(29)24-14-11-9-13(10-12-14)22(30-17-7-3-1-5-15(17)19(25)26)31-18-8-4-2-6-16(18)20(27)28/h1-12H,(H,25,26)(H,27,28)(H3,23,24,29) |

InChI Key |

HVHVTGIAAGQNOB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)S[As](C2=CC=C(C=C2)NC(=O)N)SC3=CC=CC=C3C(=O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S[As](C2=CC=C(C=C2)NC(=O)N)SC3=CC=CC=C3C(=O)O |

Other CAS No. |

91-71-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

This compound

Thiosemicarbazones

- Core Structure : Derived from the condensation of thiosemicarbazides with aldehydes/ketones, forming a tridentate =N–HN–C=S system .

- Synthesis : Typically synthesized in a single step under mild acidic conditions (e.g., acetic acid) . For example, 5-methyl-2-furaldehyde thiosemicarbazone is synthesized by reacting thiosemicarbazide with 5-methyl-2-furaldehyde, followed by metal complexation .

Key Distinction : this compound’s arsenic incorporation differentiates it from conventional thiosemicarbazones, which are nitrogen/sulfur-based and lack heavy metals.

This compound

- Activity: Limited data on biological efficacy. Its arsenic content may confer antiparasitic or cytotoxic properties, but safety concerns (e.g., SOₓ emissions) likely restrict therapeutic use .

Thiosemicarbazones

- Anticancer : The tridentate =N–HN–C=S system chelates metal ions (e.g., Cu²⁺, Ni²⁺), enhancing bioavailability and enabling ribonucleotide reductase inhibition, a key mechanism in anticancer activity .

- Antimicrobial: Derivatives like 2-aminobenzamide thiosemicarbazones show potent activity against Mycobacterium bovis .

- Antiviral : Some derivatives inhibit viral proteases or replication machinery .

Key Distinction : While thiosemicarbazones are pharmacologically versatile, this compound’s arsenic-linked toxicity limits its biomedical applicability.

Coordination Chemistry

This compound

- Metal Binding: Arsenic’s lower electronegativity compared to nitrogen/sulfur may alter metal-binding preferences. No studies on its coordination complexes are reported.

Thiosemicarbazones

- For example, copper(II) complexes of salicylaldehyde thiosemicarbazone exhibit enhanced anticancer efficacy compared to ligands alone .

Key Distinction : Thiosemicarbazones’ well-established metal-binding versatility contrasts with this compound’s unexplored coordination behavior.

This compound

Thiosemicarbazones

- Safety: Generally low toxicity; some derivatives (e.g., 4′-formylacetanilide thiosemicarbazone) are classified as non-hazardous under GHS guidelines .

- Industrial Use : Employed in pharmaceuticals, sensors, and materials science due to their synthetic ease and tunable properties .

Key Distinction : Thiosemicarbazones’ favorable safety profiles and adaptability make them industrially preferable to this compound.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Property | This compound | Thiosemicarbazones (e.g., 5-methyl-2-furaldehyde derivative) |

|---|---|---|

| Molecular Formula | C₂₁H₁₇AsN₂O₅S₂ | C₇H₉N₃OS |

| Molecular Weight | 516.44 g/mol | 183.23 g/mol |

| Core Functional Groups | Arsenic, benzoic acid, urea | =N–HN–C=S, aldehyde/ketone |

| Solubility | Slight in H₂O, alcohol, alkali | Variable; often soluble in DMSO, methanol |

| Toxicity | Eye irritant, emits SOₓ | Generally low; dependent on substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.